4-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride
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Overview
Description
4-Bromo-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride is a chemical compound with the molecular formula C12H15BrClNO It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 4-Bromo-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride typically involves the reaction of indole derivatives with brominating agents under controlled conditions. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure selective bromination at the desired position on the indole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Chemical Reactions Analysis
4-Bromo-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are of interest in the development of new materials and catalysts.
Biology: The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases where spirocyclic compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 4-Bromo-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
4-Bromo-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride can be compared with other spirocyclic compounds, such as:
5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride: Similar in structure but with a different bromination pattern, leading to distinct chemical and biological properties.
1,2-Dihydrospiro[indole-3,4’-oxane]hydrochloride:
Spiro[indole-3,4’-oxane] derivatives: A broader class of compounds with varying substituents that influence their chemical behavior and biological activities.
Properties
IUPAC Name |
4-bromospiro[1,2-dihydroindole-3,4'-oxane];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO.ClH/c13-9-2-1-3-10-11(9)12(8-14-10)4-6-15-7-5-12;/h1-3,14H,4-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWGSDZXAMYVSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC3=C2C(=CC=C3)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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